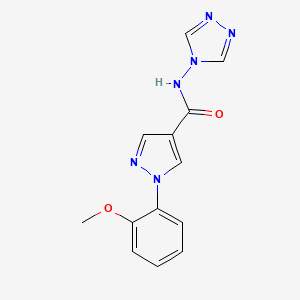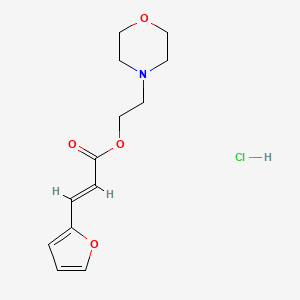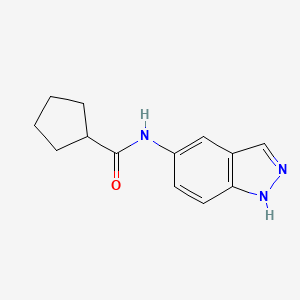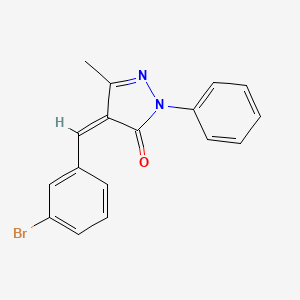![molecular formula C20H17N5O B5369507 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea has a unique mechanism of action. This compound acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells of the immune system. By blocking the P2X7 receptor, this compound can modulate various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of the key effects include:
1. Inhibition of Inflammatory Response: this compound has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This compound can also inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation.
2. Modulation of Neurotransmitter Release: this compound has been found to modulate the release of various neurotransmitters such as GABA and glutamate. This compound can enhance the release of GABA and inhibit the release of glutamate, which can have a calming effect on the brain.
3. Vasodilation: this compound has been found to relax blood vessels, which can help in the treatment of hypertension and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Selective Antagonist: this compound is a selective antagonist of the P2X7 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and biochemical processes.
2. High Potency: this compound is a highly potent compound, which means that it can be used in low concentrations for lab experiments.
3. Limited Bioavailability: this compound has limited bioavailability, which means that it may not be suitable for in vivo experiments.
Zukünftige Richtungen
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea has several potential future directions for scientific research. Some of the key areas of research include:
1. Cancer Research: this compound has shown promising results in preclinical studies for the treatment of various types of cancer. Further research is needed to determine its efficacy and safety in clinical trials.
2. Neurodegenerative Diseases: this compound has been found to have neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its potential as a therapeutic agent for these diseases.
3. Cardiovascular Diseases: this compound has been found to have vasodilatory properties, which can be useful in the treatment of hypertension and other cardiovascular diseases. Further research is needed to determine its efficacy and safety in clinical trials.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique mechanism of action and has been found to have various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and has several potential future directions for scientific research.
Synthesemethoden
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea can be synthesized by reacting 4-(2-aminoethyl)imidazo[1,2-a]pyrimidine with 3-methylphenylisocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization or column chromatography. The synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea has been used extensively in scientific research for its potential applications in various fields. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for investigating various biochemical and physiological processes. Some of the key research applications of this compound include:
1. Cancer Research: this compound has been found to have anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
2. Neuroscience: this compound has been used to study the role of various neurotransmitters in the brain. This compound has been found to modulate the activity of GABA and glutamate receptors, which are important neurotransmitters in the brain.
3. Cardiovascular Research: this compound has been found to have vasodilatory properties. This compound has been shown to relax blood vessels, which can help in the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-4-2-5-17(12-14)23-20(26)22-16-8-6-15(7-9-16)18-13-25-11-3-10-21-19(25)24-18/h2-13H,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEUPEDKQCHEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)


![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)

![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)